Increased Molecular Weight and Lipophilicity vs. 4-Chloro-2-methylpyrimidine (C6–H Analog)
The target compound possesses a molecular weight of 198.69 g/mol and a predicted logP of approximately 3.0–3.3, compared to 128.56 g/mol and logP 1.44 for the C6-unsubstituted analog 4-chloro-2-methylpyrimidine . The pentan-3-yl group contributes an additional ~70 Da in mass and an estimated ΔlogP of +1.6 to +1.9, placing the compound in a more favorable lipophilicity range for passive membrane permeation (LogP 1–4 for oral bioavailability per Lipinski's rule) [1].
| Evidence Dimension | Molecular weight and predicted logP (XLogP3) |
|---|---|
| Target Compound Data | MW 198.69 g/mol; predicted logP ≈ 3.0–3.3 |
| Comparator Or Baseline | 4-Chloro-2-methylpyrimidine (CAS 4994-86-9): MW 128.56 g/mol; logP 1.44 (measured) |
| Quantified Difference | ΔMW = +70.13 g/mol; ΔlogP ≈ +1.6 to +1.9 |
| Conditions | Physicochemical property prediction and literature values |
Why This Matters
Higher lipophilicity within the optimal range can improve passive membrane permeability in cell-based assays, directly impacting the success of phenotypic screening campaigns.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. https://doi.org/10.1016/S0169-409X(00)00129-0 View Source
